![molecular formula C12H10N2O4S2 B1271518 ({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid CAS No. 433245-38-6](/img/structure/B1271518.png)
({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid: is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a quinazoline core with carboxymethylthio and thioacetic acid functional groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid typically involves multi-step organic reactions. One common approach is the reaction of anthranilic acid derivatives with appropriate thiol-containing reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction rates and product yields .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thiol groups are converted to disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex quinazoline derivatives, which are studied for their potential as pharmaceuticals and agrochemicals.
Biology: In biological research, ({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid is investigated for its potential to modulate biological pathways and its interactions with various biomolecules.
Medicine: The compound is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives .
作用机制
The mechanism of action of ({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of various biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Aminothiazole: Studied for its anticancer potential.
Quinoline-2,4-dione: Used in the synthesis of various heterocyclic compounds.
Uniqueness: ({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
属性
IUPAC Name |
2-[2-(carboxymethylsulfanyl)quinazolin-4-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S2/c15-9(16)5-19-11-7-3-1-2-4-8(7)13-12(14-11)20-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBSBHSNWOALSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)O)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)
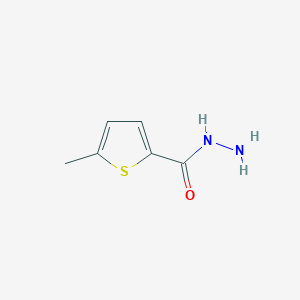

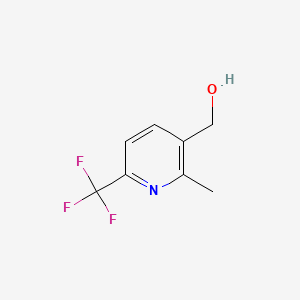
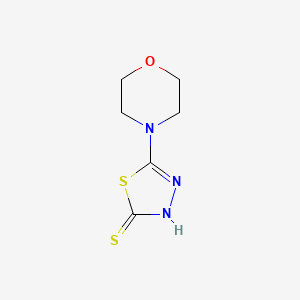
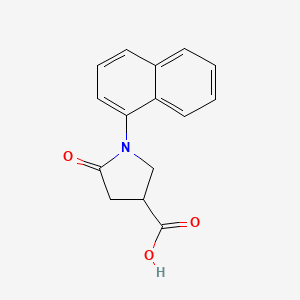
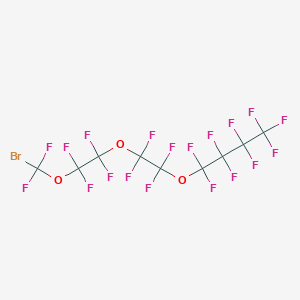


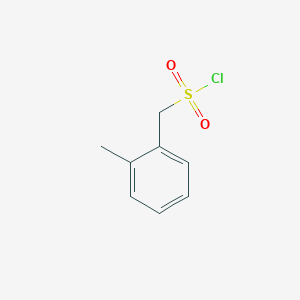
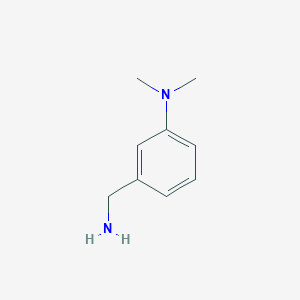
![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)
